molecular formula C16H24N4O2S B4792828 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B4792828
M. Wt: 336.5 g/mol
InChI Key: MIMWNZXGQZELTO-UHFFFAOYSA-N
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Description

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethylcarbamothioyl group and an acetamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The ethylcarbamothioyl group is introduced through a nucleophilic substitution reaction, where an ethyl isothiocyanate reacts with piperazine. The resulting intermediate is then coupled with 4-methoxyphenylacetic acid under amide bond-forming conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethylcarbamothioyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with simpler structures.

    Substitution: New compounds with different substituents on the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity towards alpha1-adrenergic receptors.

    Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Evaluated for their acetylcholinesterase and butyrylcholinesterase inhibitory activities.

Uniqueness

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its combination of an ethylcarbamothioyl group and a methoxyphenylacetamide moiety provides distinct interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-3-17-16(23)20-10-8-19(9-11-20)12-15(21)18-13-4-6-14(22-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,17,23)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMWNZXGQZELTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
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